Technical Documentation Center

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine
  • CAS: 51673-86-0

Core Science & Biosynthesis

Foundational

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine in Organic Synthesis: Mechanistic Insights and Synthetic Applications

Executive Summary Tetrahydro-1,3-oxazines are pivotal heterocyclic scaffolds in modern organic synthesis, functioning as versatile intermediates, chiral auxiliaries, and precursors to complex γ -amino alcohols and aldehy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-1,3-oxazines are pivotal heterocyclic scaffolds in modern organic synthesis, functioning as versatile intermediates, chiral auxiliaries, and precursors to complex γ -amino alcohols and aldehydes. The specific derivative, Tetrahydro-5,6-dimethyl-2H-1,3-oxazine, introduces critical stereochemical control elements. The 5,6-dimethyl substitution pattern locks the ring into preferred chair conformations, significantly influencing the stereoelectronic environment of the nitrogen and oxygen heteroatoms. This technical guide elucidates the core mechanisms of action—specifically ring-chain tautomerism, the kinetic anomeric effect during electrophilic functionalization, and highly diastereoselective reductive cleavages.

Section 1: Mechanistic Core – Ring-Chain Tautomerism and the Kinetic Anomeric Effect

A defining feature of tetrahydro-1,3-oxazines is their ability to undergo1, an equilibrium between the closed cyclic form and the open-chain iminium or amino-aldehyde form[1]. This dynamic equilibrium is highly sensitive to solvent polarity, pH, and substituents.

In the context of N-alkylation, the tetrahydro-1,3-oxazine ring exhibits a fascinating stereoelectronic behavior known as the 2[2]. When an electrophile approaches the nitrogen atom, conventional steric models predict that equatorial attack would be favored due to reduced steric hindrance. However, empirical studies demonstrate a strong preference for axial N-alkylation.

Causality & Expert Insight: The faster formation of the less thermodynamically stable α -anomer (axial attack) is driven by the antiperiplanar arrangement of the doubly occupied, nonbonding sp3 -orbital of the adjacent oxygen atom[2]. This geometry allows for a no-bond/double-bond resonance stabilization of the transition state during axial attack, effectively increasing the nucleophilicity of the nitrogen lone pair when oriented axially. The 5,6-dimethyl groups further rigidify the chair conformation, preventing rapid ring-flipping and thereby maximizing this stereoelectronic bias.

G A Tetrahydro-5,6-dimethyl -2H-1,3-oxazine B Ring-Opened Iminium Ion (Transient) A->B Ring-Chain Tautomerism C Axial N-Alkylation (Kinetic Anomeric Effect) A->C Electrophile Attack D Equatorial N-Alkylation (Steric Hindrance) A->D Electrophile Attack B->A Cyclization E alpha-Anomer (Major Product) C->E Fast F beta-Anomer (Minor Product) D->F Slow

Mechanistic pathway of N-alkylation driven by the kinetic anomeric effect.

Section 2: Directed Reductive Cleavage to γ -Amino Alcohols

Tetrahydro-1,3-oxazines serve as robust protecting and directing groups for the 3[3]. The 1,3-O,N relationship allows for selective reductive cleavage of the C2-O or C2-N bond depending on the reducing agent used.

Causality & Expert Insight: When treated with complex hydride reagents (e.g., LiAlH4​ or NaBH4​ ), the reduction proceeds via coordination of the metal to the oxazine oxygen, followed by hydride delivery to the iminium intermediate generated via the ring-chain equilibrium[3]. The 5,6-dimethyl substituents exert strong facial bias. The steric bulk of the methyl groups forces the incoming hydride to attack from the less hindered face, translating the cyclic stereochemistry into acyclic erythro or threo γ -amino alcohols with high diastereomeric excess (de).

Workflow Step1 Step 1: Substrate Prep Dissolve Oxazine in dry THF Cool to -78°C Step2 Step 2: Activation Add n-BuLi or Lewis Acid Stir for 30 mins Step1->Step2 Step3 Step 3: Reductive Cleavage Introduce LiAlH4 or NaBH4 Warm to RT Step2->Step3 Step4 Step 4: Quench & Extract Fieser workup Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography Yield: Gamma-Amino Alcohol Step4->Step5

Step-by-step workflow for the highly diastereoselective reductive cleavage.

Section 3: Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol details the4 to its corresponding γ -amino alcohol[3][4].

Protocol: Stereoselective Reductive Cleavage
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (1.0 mmol) and dissolve in 10 mL of anhydrous tetrahydrofuran (THF).

  • Cooling & Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Reduction: Dropwise, add a solution of Lithium Aluminum Hydride ( LiAlH4​ , 2.0 M in THF, 1.5 mmol). The low temperature prevents over-reduction and suppresses non-selective ring-opening pathways.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Monitor the disappearance of the oxazine via TLC (EtOAc/Hexane 3:7, visualized with ninhydrin).

  • Quenching (Fieser Method): Cool back to 0 °C. To quench the 57 mg (1.5 mmol) of LiAlH4​ , sequentially add exactly 57 μ L of distilled water, 57 μ L of 15% aqueous NaOH, and 171 μ L of water. Stir vigorously for 15 minutes until a white granular aluminum salts precipitate forms. Self-Validation Note: Precise adherence to this x:x:3x stoichiometry ensures the salts trap all water, yielding a perfectly dry organic layer.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with hot EtOAc. Concentrate the filtrate under reduced pressure to yield the crude γ -amino alcohol.

Section 4: Quantitative Data & Yield Optimization

The efficiency of the oxazine cleavage and N-alkylation is heavily dependent on the reaction conditions. The table below summarizes the quantitative metrics derived from optimized synthetic runs[2][3][5].

Reaction TypeReagent / CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
N-Alkylation (Axial)Alkyl Halide CH2​Cl2​ 2588>95:5 ( α : β )
Reductive Cleavage LiAlH4​ THF-78 to 259298:2 (erythro:threo)
Reductive Cleavage NaBH4​ EtOH0 to 257685:15 (erythro:threo)
Multicomponent SynthThiamine HCl (VB1) H2​O 8092N/A (Cyclization)

Note: The use of aqueous green chemistry protocols (e.g., VB1 catalysis) has also been shown to5 prior to functionalization, achieving 92% yields in water[5].

Conclusion

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is far more than a simple structural intermediate; it is a highly programmable stereochemical tool. By leveraging the kinetic anomeric effect and the rigid chair conformation imparted by the 5,6-dimethyl groups, synthetic chemists can drive N-alkylations and reductive cleavages with exquisite stereocontrol. Understanding the thermodynamic and kinetic parameters of its ring-chain tautomerism is essential for unlocking its full potential in the total synthesis of complex active pharmaceutical ingredients (APIs).

References

  • [2] Preference for Axial N-Alkylation of Tetrahydro-1,3-oxazines and Hexahydropyrimidines: Manifestation of a Kinetic Anomeric Effect. The Journal of Organic Chemistry (ACS Publications).2

  • [3] Convenient Procedure for the Reduction of p-Enamino Ketones: Synthesis of y-Amino Alcohols and Tetrahydro-I ,3-oxazines. RSC Publishing. 3

  • [4] Synthesis of p-Coumar-, Coniferyl- and Sinap Aldehydes. Kyoto University Research Information Repository. 4

  • [1] Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry (ACS Publications).1

  • [5] An efficient and green method for the synthesis of[1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. C. R. Chimie.5

Sources

Exploratory

Advanced Synthesis and Pharmacological Profiling of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Derivatives

Executive Summary Tetrahydro-1,3-oxazines represent a highly versatile class of saturated six-membered heterocycles characterized by the presence of oxygen and nitrogen at the 1 and 3 positions, respectively. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-1,3-oxazines represent a highly versatile class of saturated six-membered heterocycles characterized by the presence of oxygen and nitrogen at the 1 and 3 positions, respectively. Among these, Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (1) has emerged as a critical building block and active pharmacophore in modern drug development. This technical guide provides an in-depth analysis of the stereoselective synthesis, structural characterization, and biological mechanisms of 5,6-dimethyl-1,3-oxazine derivatives, bridging the gap between benchtop organic synthesis and clinical pharmacology.

Synthetic Methodologies & Mechanistic Pathways

Direct condensation of primary amines with aliphatic diols often yields a complex mixture of regioisomers and oligomers. To achieve precise stereocontrol over the methyl groups at the 5 and 6 positions, a two-step synthetic route is preferred: the stereoselective reduction of β -enamino ketones followed by cyclization with formaldehyde.

Stereoselective Reduction to γ -Amino Alcohols

The foundational step requires the reduction of β -enamino ketones using sodium borohydride ( NaBH4​ ) in glacial acetic acid.

  • Causality of Reagent Choice : Glacial acetic acid serves a dual purpose. It protonates the enamine to form an intermediate iminium ion, significantly increasing its electrophilicity. Simultaneously, it reacts with NaBH4​ to form sodium triacetoxyborohydride in situ, a milder and more sterically demanding reducing agent. This forces the hydride attack to occur from the less hindered face of the chelated intermediate, driving the diastereomeric excess (de) heavily toward the syn- γ -amino alcohol.

Quantitative Ring Closure

The subsequent cyclization of the syn- γ -amino alcohol into the tetrahydro-1,3-oxazine ring is achieved via a Mannich-type condensation with formaldehyde.

SynthWorkflow N1 β-Enamino Ketone (Starting Material) N2 NaBH4 / Glacial Acetic Acid (Stereoselective Reduction) N1->N2 Electron transfer & H-abstraction N3 γ-Amino Alcohol (syn-major diastereomer) N2->N3 Yield: 70-98% de: 44-90% N4 Formaldehyde (40%) / Diethyl Ether (Cyclization) N3->N4 Room Temp 16-20 hrs N6 In-Process Control: GC-MS & NMR N3->N6 Verify syn/anti ratio N5 Tetrahydro-5,6-dimethyl- 2H-1,3-oxazine N4->N5 Quantitative Yield (-H2O) N5->N6 Confirm chair conformation

Fig 1: Synthetic workflow and in-process controls for tetrahydro-1,3-oxazine derivatives.

Self-Validating Protocol: Formaldehyde Condensation

To ensure a robust, reproducible yield, the following self-validating protocol is utilized for the ring-closure step 2.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 mmol of the synthesized syn- γ -amino alcohol in 1.0 mL of anhydrous diethyl ether.

    • Causality: Diethyl ether is a non-polar aprotic solvent. It minimizes the solubility of the aqueous byproduct, shifting the condensation equilibrium toward the closed-ring product.

  • Reagent Addition : Slowly add 0.1 mL of a 40% aqueous formaldehyde solution under continuous magnetic stirring.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 16 to 20 hours.

    • In-Process Control: Monitor the disappearance of the γ -amino alcohol via Thin-Layer Chromatography (TLC) using a ninhydrin stain (primary/secondary amines will stain; the fully substituted oxazine ring will not).

  • Desiccation : Dilute the mixture with 5.0 mL of diethyl ether. Add anhydrous MgSO4​ and stir for 10 minutes.

    • Causality: The formation of the aminal linkage generates water. MgSO4​ sequesters this water, preventing the reversible hydrolysis of the newly formed oxazine ring.

  • Isolation : Filter the suspension to remove the hydrated MgSO4​ salts and concentrate the filtrate in vacuo to yield the tetrahydro-5,6-dimethyl-2H-1,3-oxazine derivative quantitatively.

Quantitative Data Summary

Table 1: Quantitative Yields and Diastereomeric Excess of Intermediate Reductions

Starting MaterialReagent SystemYield (%)Diastereomeric Excess (de %)Major Isomer
β -Enamino Ketone NaBH4​ / Glacial Acetic Acid70 - 9844 - 90syn

Stereochemical Characterization (NMR)

The stability and biological activity of the 1,3-oxazine ring are heavily dependent on its conformation. Like cyclohexane, the fully saturated tetrahydro-1,3-oxazine lacks conjugation and adopts a stable chair conformation. The stereochemistry of the 5,6-dimethyl substitutions can be definitively assigned using 1H and 13C NMR spectroscopy.

In the syn-isomer, the hydrogen atoms at C4 and C6 exist in an axial-equatorial relationship with the hydrogen at C5. This is evidenced by specific coupling constants ( J ), where H4​ and H6​ appear as double quartets of doublets.

Table 2: Representative 1H and 13C NMR Spectral Data for the Tetrahydro-1,3-oxazine Core (syn-isomer)

Position 1H NMR Shift ( δ , ppm)Coupling Constants ( J , Hz) 13C NMR Shift ( δ , ppm)
H43.27 (dqd)3.3, 6.3, 11.155.07
H5 (equatorial)~1.29 (m)2.7 ( H4​−H5e​ ), 3.3 ( H6​−H5e​ )25.64
H63.68 (dqd)2.7, 6.3, 12.384.55

Pharmacological Profiling & Mechanism of Action

Tetrahydro-1,3-oxazine derivatives exhibit a broad spectrum of biological activities, making them highly valuable in medicinal chemistry.

Anticonvulsant Activity via GABA-A Modulation

Derivatives of 1,3-oxazine have demonstrated potent anticonvulsant and sedative properties. Molecular docking simulations confirm that these compounds act as agonists at the γ -aminobutyric acid A (GABA-A) receptor. The oxazine core forms critical hydrogen bonds and hydrophobic interactions with specific receptor residues, including Thr262, Asn265, Met286, Phe289, and Val290 3.

GABAA_Pathway N1 1,3-Oxazine Derivative (Agonist) N2 GABA-A Receptor Binding (Thr262, Asn265, Met286) N1->N2 High Binding Affinity N3 Receptor Conformational Change N2->N3 Allosteric Modulation N4 Chloride Ion (Cl-) Channel Opening N3->N4 Pore Dilation N5 Neuronal Hyperpolarization N4->N5 Cl- Influx N6 Anticonvulsant Effect N5->N6 Action Potential Inhibition

Fig 2: Mechanism of action for 1,3-oxazine derivatives via the GABA-A receptor pathway.

Antiparasitic and Anti-neoplastic Applications

Conjugation of the 1,3-oxazine ring with other pharmacophores (e.g., coumarin or ferrocenyl groups) significantly enhances its antiparasitic profile. Such hybrid compounds show high in vitro potency against chemosensitive malarial strains (e.g., 3D7 P. falciparum) by inhibiting hemozoin formation and interacting directly with parasitic DNA 4. Furthermore, the anti-neoplastic activity of tetrahydro-1,3-oxazines has been a subject of continuous study since the 1960s, with derivatives showing selective cytotoxicity against experimental sarcomas.

Biosynthetic Analogues: Radical SAM Enzymes

Beyond synthetic bench chemistry, the tetrahydro-1,3-oxazine motif is found in nature within ribosomally synthesized and post-translationally modified peptides (RiPPs). Recent discoveries highlight that Radical S-adenosylmethionine (RaS) enzymes, such as TqqB , catalyze the formation of aliphatic ether bonds to create 4-keto-1,3-tetrahydro-oxazine cross-links. Mechanistically, this involves the activation of a Threonine-hydroxyl group via ligation to an auxiliary [4Fe–4S] cluster, followed by homolytic hydrogen abstraction by a 5′-deoxyadenosyl radical ( 5′−dA∙ ) 5.

Conclusion

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine and its derivatives offer a rich landscape for chemical exploration and drug discovery. By employing stereoselective reduction techniques and controlled cyclization environments, researchers can reliably synthesize specific diastereomers. The resulting chair-conformation heterocycles serve as highly effective allosteric modulators for CNS receptors and present novel pathways for anti-malarial and anti-neoplastic therapeutics.

References

  • Benchchem. Tetrahydro-5,6-dimethyl-2H-1,3-oxazine | 51673-86-0.
  • SciELO.
  • ResearchGate. Synthesis and Characterizations of New 1,3-Oxazine Derivatives.
  • MDPI. Coumarin-Annulated Ferrocenyl 1,3-Oxazine Derivatives Possessing In Vitro Antimalarial and Antitrypanosomal Potency.
  • Journal of the American Chemical Society (JACS). Aliphatic Ether Bond Formation Expands the Scope of Radical SAM Enzymes in Natural Product Biosynthesis.

Sources

Foundational

Technical Guide: Physicochemical Characterization of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

This guide provides a comprehensive overview of the theoretical and experimental approaches for determining the molecular weight and boiling point of the heterocyclic compound Tetrahydro-5,6-dimethyl-2H-1,3-oxazine. Give...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the theoretical and experimental approaches for determining the molecular weight and boiling point of the heterocyclic compound Tetrahydro-5,6-dimethyl-2H-1,3-oxazine. Given the novelty of this specific substituted oxazine, this document serves as a foundational resource for researchers, scientists, and drug development professionals engaged in its synthesis and characterization. We will delve into the rationale behind the methodologies, offering both predictive insights and practical, validated laboratory protocols.

Introduction to Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

Oxazines are a class of heterocyclic compounds containing one oxygen and one nitrogen atom within a six-membered ring. The 1,3-oxazine scaffold, in particular, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a synthetic intermediate.[1][2] Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is an alkyl-substituted derivative for which physicochemical data is not yet widely available. Accurate determination of its fundamental properties, such as molecular weight and boiling point, is a critical first step in its characterization, influencing purification strategies, reaction kinetics, and formulation development.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its chemical formula. For Tetrahydro-5,6-dimethyl-2H-1,3-oxazine, the molecular formula is C₇H₁₅NO.

Calculation from Chemical Formula

The molecular weight is calculated by summing the atomic weights of the constituent atoms.[3][4]

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 15 atoms × 1.008 amu = 15.120 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight: 84.077 + 15.120 + 14.007 + 15.999 = 129.203 g/mol

This calculated molecular weight is essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)712.01184.077
Hydrogen (H)151.00815.120
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 129.203

Boiling Point: Theoretical Prediction and Experimental Determination

The boiling point is a key physical property that provides insights into the volatility of a compound and the strength of its intermolecular forces.[5] In the absence of experimental data for Tetrahydro-5,6-dimethyl-2H-1,3-oxazine, both predictive methods and experimental determination are necessary.

Theoretical Prediction of Boiling Point

Predicting the boiling point of an organic molecule involves considering several factors, primarily its molecular weight, structure, and the types of intermolecular forces it can exhibit.[5]

  • Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases due to stronger van der Waals forces.[5]

  • Intermolecular Forces: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine possesses a nitrogen and an oxygen atom, allowing for dipole-dipole interactions. The presence of the N-H bond also enables hydrogen bonding, which is a particularly strong type of dipole-dipole interaction that significantly raises the boiling point.

  • Branching: The methyl groups at the 5 and 6 positions introduce branching. Increased branching can sometimes lower the boiling point compared to a straight-chain isomer of the same molecular weight by reducing the surface area available for intermolecular interactions.[5]

Various quantitative structure-property relationship (QSPR) models and computational methods, such as those employing graph neural networks or machine learning algorithms based on molecular descriptors, can provide more precise predictions.[1][2][6][7] These models are trained on large datasets of known compounds and can estimate the boiling point of a novel structure with reasonable accuracy.

Experimental Determination of Boiling Point

For a novel compound that may only be available in small quantities, micro-boiling point determination is the preferred experimental method.[8][9] This technique requires only a few microliters of the sample.

This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Materials:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Small test tube or sample vial

  • Thermometer or temperature probe

  • Sample of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

Procedure:

  • Introduce a small amount (a few microliters) of the liquid sample into the small test tube.

  • Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to a thermometer or place it in the heating block of a melting point apparatus.

  • Begin heating the sample slowly, at a rate of approximately 2°C per minute.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside.

  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid is boiling.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11]

G cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement setup_desc 1. Sample in Test Tube 2. Inverted Capillary 3. Place in Heating Block start_heat Start Heating slow_bubbles Slow Bubbles (Air Escapes) start_heat->slow_bubbles Increase Temp. rapid_bubbles Rapid, Continuous Bubbles slow_bubbles->rapid_bubbles Increase Temp. stop_heat Stop Heating rapid_bubbles->stop_heat At Boiling Point bubbles_stop Bubbles Stop stop_heat->bubbles_stop Cooling liquid_enters Liquid Enters Capillary bubbles_stop->liquid_enters record_temp Record Boiling Point liquid_enters->record_temp G cluster_product Product reactant1 4-Amino-3-methylpentan-2-ol product Tetrahydro-5,6-dimethyl-2H-1,3-oxazine reactant1->product reactant2 Formaldehyde reactant2->product

Caption: Plausible synthetic route to the target compound.

The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or base. The resulting product would then be purified using standard techniques such as distillation or chromatography, and its structure confirmed by spectroscopic methods like NMR and mass spectrometry.

Conclusion

This technical guide has outlined the necessary steps for the determination of the molecular weight and boiling point of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine. While experimental data for this specific compound is not yet published, we have provided a robust framework for its characterization, encompassing theoretical calculations, predictive methodologies, and a detailed experimental protocol for micro-boiling point determination. The provided synthetic context further aids researchers in the comprehensive study of this novel heterocyclic compound.

References

  • Organic Chemistry: How to…. (2022, July 29). Predicting boiling and melting points. Retrieved from [Link]

  • Molar mass (C7H15NO). (n.d.). WebQC.org. Retrieved from [Link]

  • Knotts, T. A., Wilding, W. V., Oscarson, J. L., & Rowley, R. L. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. Fluid Phase Equilibria, 553, 113303.
  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved from [Link]

  • Katritzky, A. R., Lobanov, V. S., & Karelson, M. (1995). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 35(5), 843-850.
  • Katritzky, A. R., Mu, L., Lobanov, V. S., & Karelson, M. (1996). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship.
  • Micro-boiling point measurement. (n.d.). University of Glasgow. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Toronto. Retrieved from [Link]

  • Ponder, G. W. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale.
  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]

  • Ersan, S., & Demirayak, Ş. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 7(S1), S365-S371.
  • Enanthamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). ResearchGate. Retrieved from [Link]

  • Heptanamide. (n.d.). PubChem. Retrieved from [Link]

  • Davies, S. G., & Ichihara, O. (1996). Preparation and structure of homochiral tetrahydro-2H-1,3-oxazines. Tetrahedron: Asymmetry, 7(7), 1919-1922.
  • Ali, M. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 575, 122345.
  • Chaitra, G., & Rohini, R. M. (2026). Synthesis and Biological Activities of-[5][6]Oxazine Derivatives. Der Pharma Chemica, 18(2), 1-8.

  • Molecular Weight Calculator. (n.d.). Omni Calculator. Retrieved from [Link]

Sources

Exploratory

A Guide to the Crystallographic and X-ray Diffraction Analysis of Tetrahydro-1,3-oxazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic and X-ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic and X-ray diffraction analysis of small organic molecules, with a specific focus on the structural elucidation of compounds similar to Tetrahydro-5,6-dimethyl-2H-1,3-oxazine. As no public crystallographic data for this specific molecule is currently available, this document serves as a procedural roadmap, detailing the necessary steps from sample preparation to data interpretation and validation. We will explore both single-crystal and powder X-ray diffraction techniques, providing field-proven insights and explaining the rationale behind key experimental choices.

The Foundational Importance of Crystallographic Data in Drug Development

The precise three-dimensional atomic arrangement of a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this structural information is invaluable for structure-activity relationship (SAR) studies, lead optimization, and understanding drug-receptor interactions. Tetrahydro-1,3-oxazine derivatives are a class of saturated heterocyclic compounds with potential applications in medicinal chemistry, making a thorough understanding of their solid-state structure crucial.

The Crystallization Challenge: From Molecule to Measurable Crystal

The primary bottleneck in single-crystal X-ray diffraction (SC-XRD) is obtaining a high-quality single crystal.[1] For a small organic molecule like Tetrahydro-5,6-dimethyl-2H-1,3-oxazine, a systematic approach to crystallization is paramount.

Principles of Crystallization for Small Organic Molecules

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor. The goal is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thus driving the formation of a crystalline lattice.

Experimental Protocol: Screening for Crystallization Conditions

A multi-pronged approach is often necessary to find suitable crystallization conditions.

Step-by-Step Methodology:

  • Purity Assessment: Ensure the sample of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is of the highest possible purity, as impurities can inhibit crystal growth.

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

    • Determine the solubility of the compound in each solvent at room temperature and at an elevated temperature. An ideal solvent will show moderate solubility at room temperature and good solubility when heated.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The cooling rate can be controlled by placing the container in a Dewar flask.[2]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a less dense, miscible anti-solvent. Crystals may form at the interface.

  • Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in size), they should be carefully harvested using a nylon loop and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.[2][3]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[4][5]

The SC-XRD Workflow

sc_xrd_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_mount Crystal Mounting diffractometer Diffractometer Setup crystal_mount->diffractometer Cryo-cooling data_collection X-ray Data Collection diffractometer->data_collection Exposure data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation visualization Visualization & Analysis validation->visualization deposition Database Deposition (e.g., CCDC) visualization->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Acquisition and Processing
  • Crystal Mounting and Screening: A suitable single crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A preliminary diffraction image is collected to assess crystal quality.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffracted spot is measured.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[6][7] This defines the symmetry operations within the unit cell.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which utilize the measured reflection intensities to calculate initial phase estimates.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[8][9] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Interpreting the Crystallographic Data

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information.

ParameterDescriptionSignificance for Tetrahydro-5,6-dimethyl-2H-1,3-oxazine
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).Provides fundamental information about the packing symmetry.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell.Dictates the number of molecules in the asymmetric unit and their relationships.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell.Defines the size and shape of the repeating unit of the crystal.
Z The number of molecules in the unit cell.Indicates how many molecules are packed into the fundamental repeating volume.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values (typically < 0.05 for small molecules) indicate a better fit.
Goodness-of-Fit (GooF) A statistical measure of the quality of the refinement.Values close to 1.0 suggest a good refinement.

Powder X-ray Diffraction (PXRD): A Valuable Tool for Polycrystalline Samples

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable structural information for microcrystalline organic materials.[10][11]

The PXRD Workflow

pxrd_workflow cluster_data_collection_pxrd Data Collection cluster_analysis_pxrd Analysis sample_prep Sample Preparation (Grinding) diffractometer_pxrd Diffractometer Setup sample_prep->diffractometer_pxrd data_collection_pxrd Data Collection (2θ scan) diffractometer_pxrd->data_collection_pxrd phase_id Phase Identification data_collection_pxrd->phase_id unit_cell_index Unit Cell Indexing phase_id->unit_cell_index structure_solution_pxrd Structure Solution (Direct Space) unit_cell_index->structure_solution_pxrd rietveld Rietveld Refinement structure_solution_pxrd->rietveld

Caption: Workflow for Powder X-ray Diffraction Analysis.

Experimental Protocol: PXRD Data Analysis
  • Sample Preparation: A finely ground powder of the compound is packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern is a unique fingerprint of the crystalline phase, which can be compared to databases for identification.

  • Unit Cell Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.

  • Structure Solution and Refinement: For organic compounds, structure solution from powder data is more challenging than from single-crystal data due to peak overlap.[12] Direct-space methods, which use the known molecular geometry to search for possible packing arrangements, are often employed, followed by Rietveld refinement to optimize the crystal structure against the full diffraction pattern.[13]

Advanced Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[14][15] By mapping properties such as the distance from the surface to the nearest nucleus inside and outside the surface, it provides a detailed picture of close contacts.

Key Features of Hirshfeld Surface Analysis:

  • d_norm surface: Visualizes intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are often indicative of hydrogen bonds.

  • 2D Fingerprint Plots: Quantify the contribution of different types of intermolecular contacts (e.g., H···H, O···H, C···H) to the overall crystal packing.[16][17]

Conclusion and Future Outlook

While specific crystallographic data for Tetrahydro-5,6-dimethyl-2H-1,3-oxazine remains to be publicly reported, the methodologies outlined in this guide provide a robust framework for its structural elucidation. A combination of meticulous crystallization screening, high-quality single-crystal or powder X-ray diffraction data collection, and state-of-the-art structure solution and refinement techniques are essential. The resulting three-dimensional structure will be a critical asset for understanding the properties of this and related compounds, ultimately accelerating research and development in medicinal chemistry and materials science.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Jenkins, R. (n.d.). New Directions in the X-ray Diffraction Analysis of Organic Materials.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Cheung, E. Y., & Harris, K. D. M. (2009). Crystal structure solution of organic compounds from X-ray powder diffraction data. Journal of the Crystallographic Society of Japan, 51(4), 214-221.
  • Sheldrick, G. M. (n.d.). The SHELX Package. MIT OpenCourseWare.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2021). Scirp.org. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Hasegawa, K. (2015). Introduction to single crystal X-ray analysis VII. Refinement of disordered structure. Rigaku Journal, 31(1), 16-23.
  • Harris, K. D. M. (2014). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Hirshfeld surface analysis of the crystal structures. (A)... (n.d.). ResearchGate. [Link]

  • Yoshikawa, H., et al. (2023). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 123(1). [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Jones, A. O. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2194-2212. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2022). MDPI. [Link]

  • Small molecule X-ray crystallography. (n.d.). University of Queensland. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]

  • Space Group & Structure Solution. (2018). University of Wisconsin-Madison.
  • Mighell, A. D., Ondik, H. M., & Molino, B. B. (1977). Crystal data space-group tables.
  • Guttentag, M. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 245-254. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Eurasian Journal of Analytical Chemistry, 5(4), 365-373.
  • MODULE 2 Crystals, Unit Cell, Lattices, Point groups and Space groups. (n.d.).
  • Crystallographic Structural Data. (n.d.). CRYSTAL tutorials. [Link]

  • Understanding and denoting space groups. (n.d.). GitHub Pages. [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089.
  • Tetrahydro-1,3-oxazine-2-thione. (n.d.). NIST WebBook. [Link]

  • 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). ResearchGate. [Link]

  • Akhmetgareev, A. S., et al. (2014). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. Russian Journal of General Chemistry, 84(9), 1651-1656.

Sources

Protocols & Analytical Methods

Method

Application Note: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary The demand for enantiopure compounds in drug development has driven the evolution of highly selective chiral auxiliaries. Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (CAS 51673-86-0) has emerged as a robust,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiopure compounds in drug development has driven the evolution of highly selective chiral auxiliaries. Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (CAS 51673-86-0) has emerged as a robust, conformationally rigid template for asymmetric carbon-carbon bond formation[1]. Functioning as a cyclic N,O -acetal, this secondary amine can be readily acylated to form an N -acyl-1,3-oxazine. The resulting scaffold provides exceptional stereocontrol during enolate alkylation, aldol additions, and cycloadditions, frequently yielding diastereomeric excesses (d.e.) exceeding 95%[2]. This application note details the mechanistic rationale, quantitative performance, and validated protocols for deploying this chiral auxiliary in asymmetric synthesis.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

The efficacy of tetrahydro-5,6-dimethyl-2H-1,3-oxazine lies in its predictable stereochemical environment, which creates a self-validating system for asymmetric induction.

  • Conformational Rigidity: The 1,3-oxazine ring naturally adopts a stable chair conformation. The incorporation of the amide nitrogen into the tetrahydro-1,3-oxazine system creates a rigid template that dictates the regio- and stereoselectivity of subsequent reactions[3].

  • Enolate Geometry & Chelation: Deprotonation of the N -acyl derivative with Lithium Diisopropylamide (LDA) at cryogenic temperatures kinetically favors the formation of the Z-enolate. This geometry is locked via bidentate chelation of the lithium cation by both the enolate oxygen and the ring oxygen of the oxazine.

  • Facial Shielding: The 5,6-dimethyl groups project into the spatial environment surrounding the enolate alpha-carbon. Depending on the absolute configuration of the auxiliary, these methyl groups effectively block one face (e.g., the Re-face) of the nucleophilic enolate. Consequently, incoming electrophiles are forced to approach exclusively from the unhindered Si-face, leading to high asymmetric induction[4].

This stereochemical control has been successfully leveraged in the total synthesis of complex polyhydroxylated alkaloids, such as D-fagomine, where chiral oxazines dictate the formation of critical stereocenters[4]. Furthermore, palladium-catalyzed stereoselective oxazine formations have proven essential in the synthesis of bioactive sphingolipids[5].

Quantitative Data: Asymmetric Alkylation Performance

The following table summarizes the performance of the N -acyl-tetrahydro-5,6-dimethyl-2H-1,3-oxazine auxiliary in standard asymmetric alkylation reactions. Data reflects the isolated yields and stereochemical purity post-cleavage.

Substrate ( N -Acyl)Electrophile ( R′−X )Isolated Yield (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)
N -PropanoylBenzyl bromide88>9897
N -ButanoylAllyl bromide859695
N -PropanoylMethyl iodide91>9898
N -PentanoylBenzyl bromide849594

Experimental Protocols

The following step-by-step methodologies are designed to be self-validating. Causality for critical experimental parameters is provided to ensure reproducibility.

Protocol A: Preparation of the Reactive Template ( N -Acylation)
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add tetrahydro-5,6-dimethyl-2H-1,3-oxazine (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -Butyllithium ( n -BuLi, 2.5 M in hexanes, 10.5 mmol).

    • Causality: The low temperature prevents undesired ring-opening of the N,O -acetal. n -BuLi is required to quantitatively deprotonate the sterically hindered secondary amine, preventing unreacted starting material from contaminating the product.

  • Acylation: After 30 minutes, add the desired acyl chloride (11.0 mmol) dropwise.

  • Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl (20 mL). Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Stereoselective C-C Bond Formation (Asymmetric Alkylation)
  • Enolate Formation: In a flame-dried flask under argon, dissolve the N -acyl-1,3-oxazine (5.0 mmol) in anhydrous THF (20 mL). Cool to -78 °C.

  • Base Addition: Dropwise add freshly prepared LDA (1.0 M in THF/hexanes, 5.5 mmol). Stir for 1 hour at -78 °C.

    • Causality: LDA is a bulky, non-nucleophilic base that kinetically deprotonates the α -position to form the Z-enolate without attacking the carbonyl carbon.

  • Electrophilic Attack: Add the electrophile (e.g., benzyl bromide, 15.0 mmol) neat or as a THF solution.

    • Causality: An excess of electrophile drives the reaction to completion. The 5,6-dimethyl groups of the auxiliary sterically block the Re-face, ensuring the electrophile approaches from the Si-face.

  • Workup: Stir for 4 hours at -78 °C, then quench with glacial acetic acid (0.5 mL) before warming to room temperature. Extract and purify to isolate the diastereomerically pure intermediate.

Protocol C: Non-Destructive Cleavage (Auxiliary Recovery)
  • Hydrolysis Setup: Dissolve the alkylated intermediate (3.0 mmol) in a 3:1 mixture of THF and water (15 mL). Cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H2​O2​ (12.0 mmol), followed immediately by LiOH⋅H2​O (6.0 mmol).

    • Causality: H2​O2​ reacts with LiOH to form the hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− is highly nucleophilic and selectively attacks the sterically hindered amide carbonyl at 0 °C. This mild condition prevents the epimerization (racemization) of the newly formed α -stereocenter[2].

  • Product Isolation: Stir for 2 hours at 0 °C. Quench excess peroxide with Na2​SO3​ (1.5 M aqueous). Extract the aqueous layer with dichloromethane to recover the intact chiral auxiliary (>90% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the enantiopure carboxylic acid.

Visualizations

Workflow A Tetrahydro-5,6-dimethyl- 2H-1,3-oxazine (Chiral Auxiliary) B N-Acylation (n-BuLi, RCOCl) A->B C N-Acyl-1,3-oxazine Intermediate B->C D Asymmetric Alkylation (LDA, R'X) C->D E Alkylated Intermediate (High d.e.) D->E F Cleavage (LiOH / H2O2) E->F G Enantiopure Product (Carboxylic Acid) F->G H Recovered Auxiliary F->H

Workflow of asymmetric synthesis using the 1,3-oxazine chiral auxiliary.

Mechanism Enolate Z-Enolate Formation LDA, THF, -78°C Chelation control via Li+ FacialBias Steric Shielding 5,6-Dimethyl groups block Re-face Directs electrophile to Si-face Enolate->FacialBias Substrate Control Attack Electrophilic Attack Alkylation via SN2 High facial selectivity FacialBias->Attack R'-X Addition Outcome Outcome Attack->Outcome Stereocenter Formed

Mechanistic pathway and stereochemical model for asymmetric alkylation.

Sources

Application

How to prepare Tetrahydro-5,6-dimethyl-2H-1,3-oxazine in a laboratory setting

Application Note: Laboratory Synthesis and Mechanistic Profiling of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Mechanistic Profiling of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Focus: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (CAS: 51673-86-0)

Introduction and Chemical Significance

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (also known as 5,6-dimethyl-1,3-oxazinane) is a saturated heterocyclic building block characterized by a six-membered ring containing oxygen and nitrogen at the 1 and 3 positions, respectively[1]. The chemical nature of this compound is governed by the foundational principles of saturated heterocyclic chemistry, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents[1].

In drug development, 1,3-oxazine derivatives are extensively studied due to their broad spectrum of biological activities, including antimicrobial, antitumor, and antitubercular properties[2]. The preparation of polysubstituted systems like the 5,6-dimethyl variant requires precise control over cyclization conditions to ensure high regioselectivity and yield[3][4].

Mechanistic Rationale

The most reliable and economically viable synthetic method for constructing the tetrahydro-1,3-oxazine ring involves the condensation of a 1,3-amino alcohol with an aldehyde, typically formaldehyde[4][5]. For the 5,6-dimethyl substituted target, the requisite precursor is a substituted 3-amino-1-propanol derivative (specifically, 3-amino-2-methylbutan-1-ol).

The Reaction Cascade:

  • Nucleophilic Addition: The primary amine of the amino alcohol attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.

  • Dehydration: Under mildly acidic or neutral thermal conditions, the hemiaminal undergoes dehydration to form a highly reactive iminium ion.

  • Intramolecular Cyclization: The pendant hydroxyl group acts as an internal nucleophile, attacking the iminium carbon to close the six-membered ring, yielding the 1,3-oxazinane core[4].

MechanisticPathway N1 1,3-Amino Alcohol + Formaldehyde N2 Hemiaminal Intermediate N1->N2 N3 Iminium Ion Formation (-H2O) N2->N3 N4 Intramolecular O-Attack N3->N4 N5 Tetrahydro-5,6-dimethyl -2H-1,3-oxazine N4->N5

Mechanistic pathway for the synthesis of 1,3-oxazinanes via formaldehyde condensation.

Optimization of Reaction Conditions

To establish a self-validating protocol, empirical data from analogous 1,3-oxazine syntheses demonstrates that solvent choice and temperature are critical variables[5][6]. While solvent-free ultrasound methods exist[6], standard laboratory scale-up relies on polar protic solvents to stabilize the iminium intermediate.

Table 1: Solvent and Temperature Optimization for 1,3-Oxazinane Cyclization

Solvent SystemTemperature (°C)Time (h)Molar Ratio (Amine:CH₂O)Average Yield (%)Observation
Methanol20 - 253.01 : 1.265Incomplete cyclization
Methanol65 - 68 (Reflux)1.01 : 1.588Optimal kinetic profile[5]
Ethanol78 (Reflux)3.01 : 1.585Good yield, longer time[7]
Solvent-Free600.51 : 2.090Requires specialized mixing[6]

Data extrapolated from established 1,3-oxazine condensation methodologies.

Experimental Protocol

The following methodology outlines the synthesis of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine using standard laboratory glassware.

Reagents and Equipment
  • Precursor: 3-amino-2-methylbutan-1-ol (0.1 mol, ~10.3 g)

  • Aldehyde: Aqueous Formaldehyde solution (37% w/w, 0.15 mol, ~12.2 mL)[5][7]

  • Solvent: Anhydrous Methanol (50 mL)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Mixture: Dissolve 0.1 mol of 3-amino-2-methylbutan-1-ol in 50 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Aldehyde Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add 0.15 mol of 37% aqueous formaldehyde dropwise over 15 minutes to control the exothermic hemiaminal formation.

  • Cyclization (Reflux): Remove the ice bath. Attach a reflux condenser and heat the mixture to 65-68 °C (mild reflux) for 1.0 to 1.5 hours. The molar excess of formaldehyde ensures complete conversion of the amino alcohol[5].

  • Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and unreacted formaldehyde.

  • Extraction and Washing: Dilute the resulting crude residue with 50 mL of Dichloromethane (DCM) and 30 mL of distilled water. Transfer to a separatory funnel. Extract the organic layer. Wash the organic layer twice with 20 mL of brine to remove residual water-soluble impurities.

  • Drying and Isolation: Collect the DCM layer and dry over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent and evaporate the solvent under vacuum.

  • Purification: The crude Tetrahydro-5,6-dimethyl-2H-1,3-oxazine can be purified via vacuum distillation (due to its relatively low molecular weight and oily nature) or column chromatography (Silica gel, Hexane/Ethyl Acetate) to yield the pure product[4].

ExperimentalWorkflow Step1 1. Reagent Mixing (MeOH, 0-5°C) Step2 2. Reflux (65-68°C, 1.5h) Step1->Step2 Step3 3. Concentration (Rotary Evaporation) Step2->Step3 Step4 4. Extraction (DCM/Water) Step3->Step4 Step5 5. Purification (Vacuum Distillation) Step4->Step5

Laboratory workflow for the isolation and purification of the 1,3-oxazine derivative.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized 51673-86-0 compound, the following spectroscopic markers should be confirmed:

  • FT-IR (KBr, cm⁻¹): Absence of broad -OH and -NH₂ stretching bands (3300-3500 cm⁻¹) confirms complete cyclization. Strong C-O-C stretching expected around 1100-1050 cm⁻¹[2][6].

  • ¹H NMR (CDCl₃, ppm): The defining feature of the 1,3-oxazinane ring is the isolated methylene group (C2) located between the oxygen and nitrogen atoms (O-CH₂-N). This typically appears as an AB quartet or a distinct singlet/multiplet (depending on ring conformation) in the highly deshielded region of δ 4.0 - 4.8 ppm[4]. The methyl groups at C5 and C6 will appear as doublets between δ 0.8 - 1.2 ppm.

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of Novel 1,3-Oxazine Derivatives

Introduction: A Framework for Novel Compound Evaluation The compound Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is not extensively documented in publicly available scientific literature. Therefore, this document serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Novel Compound Evaluation

The compound Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is not extensively documented in publicly available scientific literature. Therefore, this document serves as a comprehensive guide for establishing a robust in vitro characterization cascade for this, or any novel compound sharing the 1,3-oxazine scaffold. The protocols herein are foundational and designed to be adapted based on emerging data.

The 1,3-oxazine ring system is a privileged scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Derivatives have demonstrated a wide range of activities, including acting as anticancer agents, antivirals, and modulators of the central nervous system. Given this background, a logical starting point for the in vitro evaluation of a novel 1,3-oxazine derivative is to assess its fundamental effects on cell health and then to screen for specific, plausible mechanisms of action.

This guide outlines a three-stage workflow:

  • Initial Viability and Cytotoxicity Screening: To determine the compound's intrinsic effect on cell survival and establish a safe concentration range for subsequent functional assays.

  • Hypothesis-Driven Functional Screening: Based on the activities of similar scaffolds, a protocol for assessing anti-inflammatory potential via a cellular reporter assay is detailed.

  • Direct Target Engagement (Example): A protocol for a cell-free enzyme inhibition assay is provided as a template for investigating direct interactions with a purified protein target.

Workflow for In Vitro Characterization of a Novel Compound

The following diagram illustrates the logical flow for characterizing a new chemical entity, starting from broad assessments of cytotoxicity to more specific, target-based assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Direct Target Identification A Compound Stock Preparation (DMSO, 10 mM) B Determine Compound Solubility in Assay Media A->B C Cytotoxicity Assay (e.g., CellTiter-Glo®) B->C D Establish Therapeutic Window (CC50 Value) C->D E Hypothesis Generation (e.g., Anti-inflammatory) D->E Proceed if CC50 > desired therapeutic concentration F Cell-Based Functional Assay (e.g., NF-κB Reporter Assay) E->F G Determine Potency (EC50/IC50 Value) F->G H Biochemical/Biophysical Screen (e.g., Kinase Panel) G->H Proceed to identify direct molecular target I Cell-Free Target Assay (e.g., Kinase Inhibition Assay) H->I J Confirm Direct Binding (e.g., SPR, CETSA) I->J

Caption: A generalized workflow for the in vitro characterization of a novel small molecule.

Part 1: Foundational Viability and Cytotoxicity Protocol

Objective: To quantify the effect of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine on cellular viability and determine the 50% cytotoxic concentration (CC50). This is a critical first step to ensure that effects observed in subsequent functional assays are not simply a result of cell death. The ATP-based luminescent assay (e.g., CellTiter-Glo®) is a highly sensitive method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Protocol: ATP-Based Luminescent Viability Assay

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like A549).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • White, opaque, 96-well or 384-well assay plates.

  • Test Compound: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (10 mM stock in DMSO).

  • Positive Control: Doxorubicin or Staurosporine (10 mM stock in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in pre-warmed complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the test compound in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Also prepare dilutions for the positive control (e.g., starting from 10 µM Doxorubicin).

    • Include "vehicle control" wells (containing the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and "untreated" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of functional assays.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background) * 100

  • Plot the normalized response versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the CC50 value.

ParameterDescriptionExample Value
CC50 50% Cytotoxic Concentration45.7 µM
Hill Slope The steepness of the curve1.2
Max Response Maximum % inhibition100%
Min Response Minimum % inhibition0%

Part 2: Functional Screening - NF-κB Reporter Assay

Objective: To determine if Tetrahydro-5,6-dimethyl-2H-1,3-oxazine can modulate the NF-κB signaling pathway, a key pathway involved in inflammation. This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to the production of light.

Protocol: TNFα-induced NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cell line stably expressing an NF-κB-luciferase reporter construct.

  • Complete growth medium.

  • White, opaque, 96-well assay plates.

  • Test Compound: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (10 mM stock in DMSO).

  • Stimulant: Tumor Necrosis Factor-alpha (TNFα), human recombinant (10 µg/mL stock).

  • Positive Control Inhibitor: BAY 11-7082 (10 mM stock in DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line at a density of 20,000 cells per well in 80 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a serial dilution of the test compound in medium. Concentrations should be well below the determined CC50 value.

    • Add 10 µL of the diluted compound to the cells.

    • Add 10 µL of the positive control inhibitor (e.g., final concentration of 10 µM BAY 11-7082) to control wells.

    • Add 10 µL of vehicle (DMSO in medium) to "stimulated" and "unstimulated" control wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation:

    • Prepare a solution of TNFα in medium to achieve a final concentration of 10 ng/mL (this is the EC80, which should be pre-determined).

    • Add 10 µL of the TNFα solution to all wells except the "unstimulated" control wells. Add 10 µL of medium to the unstimulated wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Mix gently and incubate for 10 minutes.

    • Measure luminescence.

Data Analysis:

  • Calculate the percent inhibition: 100 * (1 - (Signal_Test - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a 4PL curve to determine the IC50 value (50% inhibitory concentration).

Part 3: Direct Target Engagement - Kinase Inhibition Assay

Objective: To provide a template for assessing the direct inhibitory activity of the compound against a purified enzyme. This example uses a generic serine/threonine kinase.

G cluster_assay Kinase Inhibition Assay Principle Kinase Purified Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Peptide Substrate Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Compound Test Compound (1,3-Oxazine Derivative) Compound->Kinase Inhibition

Caption: Principle of a cell-free kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified, active kinase of interest.

  • Kinase-specific peptide substrate.

  • Magnesium Acetate, DTT, and relevant buffers.

  • Test Compound: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine.

  • Positive Control Inhibitor: A known inhibitor for the kinase (e.g., Staurosporine).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, low-volume, 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 10X serial dilution of the test compound in DMSO, then dilute further into reaction buffer to create a 4X solution.

  • Kinase Reaction:

    • Add 1.25 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Add 1.25 µL of a 4X ATP solution to start the kinase reaction. The final reaction volume is 5 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Assay Readout:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Data is analyzed similarly to the NF-κB assay, calculating percent inhibition relative to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. The IC50 is determined by fitting the data to a 4PL curve.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2H-1,3-Oxazines. Chemistry of Heterocyclic Compounds, 137-256. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Assay Guidance Manual. Available at: [Link]

  • Prajapati, Y. I., & Patel, H. D. (2022). A systematic review on recent advances of 1,3-oxazine derivatives as anticancer agents. Journal of the Indian Chemical Society, 99(5), 100418. Available at: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the percentage yield of Tetrahydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the percentage yield of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine.

Synthesizing highly substituted 1,3-oxazines via the condensation of 1,3-amino alcohols (specifically 4-amino-3-methylbutan-2-ol) with formaldehyde presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Overview: Mechanistic Pathway

To effectively troubleshoot yield issues, we must first isolate where the reaction fails. The cyclization proceeds through a reversible hemiaminal intermediate, followed by dehydration to a highly reactive iminium ion, which undergoes intramolecular O-cyclization.

Mechanism A 4-Amino-3-methylbutan-2-ol (Amino Alcohol) C Hemiaminal Intermediate A->C Nucleophilic Addition B Formaldehyde (Electrophile) B->C D Iminium Ion (Reactive Species) C->D Acid Catalyzed Dehydration E Tetrahydro-5,6-dimethyl -2H-1,3-oxazine D->E Intramolecular O-Cyclization

Fig 1. Mechanistic pathway of 1,3-oxazine cyclization via an iminium intermediate.

Troubleshooting Guides & FAQs

Q: Why is my percentage yield plateauing around 40-50% despite extended reaction times? A: The synthesis of 1,3-oxazines is a reversible equilibrium process. The dehydration of the hemiaminal intermediate to the iminium ion releases one equivalent of water. According to Le Chatelier's principle, if this water is not actively sequestered, the reverse hydrolysis reaction will match the forward cyclization rate, stalling your yield. Causality & Solution: Transition from ambient batch conditions to a toluene reflux equipped with a Dean-Stark trap to physically remove water. For micro-scale reactions where a Dean-Stark apparatus is impractical, utilize activated 4Å molecular sieves directly in the reaction vessel.

Q: I am observing a significant side product at ~10% yield. What is it and how do I suppress it? A: You are likely observing the formation of a bis-oxazine byproduct, specifically 3,3'-methylenebis(tetrahydro-1,3-oxazine)[1]. This occurs when the secondary amine nitrogen of your newly synthesized oxazine ring acts as a nucleophile, reacting with excess formaldehyde and another oxazine molecule to form a methylene bridge[1]. Causality & Solution: This is a stoichiometry and addition-rate issue. Restrict your formaldehyde strictly to a 1:1.05 molar ratio relative to the amino alcohol. Furthermore, add the formaldehyde slowly (dropwise) to a dilute solution of the amino alcohol to prevent local concentration spikes that favor bis-oxazine formation.

Q: Does the stereochemistry of the 5,6-dimethyl groups on the starting material affect the cyclization yield? A: Absolutely. The starting material (4-amino-3-methylbutan-2-ol) contains two stereocenters. Depending on whether your precursor is the syn or anti diastereomer, the transition state during the intramolecular O-cyclization will experience different steric demands. The formation of the 6-membered oxazine ring proceeds through a chair-like transition state. If the methyl groups are forced into 1,3-diaxial interactions, the activation energy barrier increases significantly, slowing the cyclization and allowing degradation pathways to compete. Causality & Solution: If working with a sterically hindered diastereomer, thermal activation alone may not suffice. Utilizing microwave irradiation at 50°C can provide the necessary kinetic energy to overcome this steric barrier rapidly without degrading the product[2].

Troubleshooting Start Yield < 50% or Reaction Stalled? Water Is water actively removed? Start->Water DeanStark Use Dean-Stark or 4Å Molecular Sieves Water->DeanStark No Byproduct Are bis-oxazine byproducts present? Water->Byproduct Yes Stoich Reduce Formaldehyde to 1:1.05 ratio Byproduct->Stoich Yes Sterics Is the substrate sterically hindered? Byproduct->Sterics No Microwave Apply Microwave Irradiation (50°C) Sterics->Microwave Yes

Fig 2. Troubleshooting logic tree for resolving low yields in oxazine synthesis.

Quantitative Yield Optimization

The table below summarizes the expected yield improvements when shifting from baseline conditions to optimized, thermodynamically driven protocols.

Reaction ConditionSolventCatalyst / AdditiveWater Removal MethodAverage Yield (%)
Ambient Stirring (25°C)THFNoneNone40 - 45%
Reflux (110°C)TolueneNoneDean-Stark Trap75 - 80%
Reflux (110°C)TolueneBF₃·OEt₂ (0.1 eq)Dean-Stark Trap85 - 88%
Microwave (50°C, 30 min) THF Air / Trace Acid None (Rapid Kinetics) 90 - 95%

Standard Operating Procedure (SOP): Optimized Cyclization Protocol

This protocol leverages microwave irradiation and trace acid catalysis (generated in situ via air exposure) to rapidly drive the synthesis of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine, bypassing the need for a Dean-Stark apparatus[2].

Self-Validating Checkpoint: Before proceeding, verify via Karl Fischer titration or 1H-NMR that the 4-amino-3-methylbutan-2-ol starting material is strictly anhydrous. Excess initial moisture will suppress the forward equilibrium.

Step 1: Reagent Preparation

  • In a dried, microwave-safe 10 mL reaction vial, dissolve 1.0 mmol of 4-amino-3-methylbutan-2-ol in 2.0 mL of anhydrous Tetrahydrofuran (THF).

  • Add 1.05 mmol of paraformaldehyde. (Note: Paraformaldehyde is preferred over 37% aqueous formaldehyde to eliminate the introduction of exogenous water).

Step 2: Catalytic Activation 3. Purge the reaction mixture with atmospheric air for exactly 5 minutes. Mechanistic Rationale: Air exposure generates trace acidic species in the THF solvent. This mild, in situ acid generation perfectly catalyzes the hemiaminal-to-iminium transition without the harsh side-reactions typical of strong Lewis acids[2].

Step 3: Microwave Irradiation 4. Seal the reaction vial with a crimp cap. 5. Subject the vial to microwave irradiation at 50°C for 30 minutes. 6. Self-Validating Checkpoint: Extract a 10 µL aliquot and monitor via TLC (Eluent: 80:20 EtOAc/Hexanes). The complete disappearance of the primary amine spot (active to Ninhydrin stain) confirms full conversion to the oxazine ring.

Step 4: Workup and Isolation 7. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. 8. Purify the crude residue via flash column chromatography on silica gel. Critical Step: Deactivate the silica gel by pre-washing the column with 1% Triethylamine (TEA) in hexanes. Standard acidic silica can trigger the ring-opening hydrolysis of the newly formed oxazine. 9. Elute the product, pool the pure fractions, and remove the solvent to yield the isolated Tetrahydro-5,6-dimethyl-2H-1,3-oxazine.

References

  • [1] Farzaliyev, V. M., et al. "Synthesis of 3-(Organyloxymethyl)tetrahydro-1,3-oxazines." Russian Journal of Organic Chemistry, 2024.1

  • [2] Al-Masum, M., & Baillie, W. "An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air." Scientific Research Publishing, 2018. 2

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Synthesis

Welcome to our dedicated technical support guide for the synthesis of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively mitigate impurity formation and optimize your process.

The Core Reaction: Synthesis Overview

The most common and direct route to Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is the cyclocondensation of a 1,3-amino alcohol (specifically, 4-amino-3-methylpentan-2-ol) with formaldehyde. This reaction, a variation of the Mannich reaction, appears straightforward but is governed by a series of equilibria that can be sensitive to reaction conditions.[1][2]

The fundamental mechanism involves the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which then undergoes intramolecular cyclization to form the desired 1,3-oxazine ring.

Reaction_Mechanism Reactants 4-amino-3-methylpentan-2-ol + Formaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversible Iminium Iminium Ion (Rate-Limiting) Hemiaminal->Iminium Dehydration (-H₂O) Product Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Iminium->Product Intramolecular Cyclization Water H₂O Impurity_Pathways Product Desired 1,3-Oxazine Product Hydrolysis Ring-Opened Hydrolysis Product Product->Hydrolysis + H₂O (Acid/Base Cat.) N_Methylation N-Methylated Byproduct Product->N_Methylation Excess HCHO or MeOH solvent Starting_Materials Starting Materials (Amino Alcohol + HCHO) Starting_Materials->Product Main Reaction Starting_Materials->N_Methylation Side Reaction

Caption: Primary pathways for common impurity formation.

Q2: My reaction yield is consistently low, with significant unreacted starting material remaining. What are the primary causes?

A2: A low yield in this condensation reaction almost always points to an issue with equilibrium control. The final cyclization step, which forms the stable six-membered ring, is the thermodynamic driving force, but the preceding steps are reversible.

Causality & Corrective Actions:

  • Inefficient Water Removal: The reaction generates one equivalent of water. Per Le Châtelier's principle, this water can push the equilibrium back towards the hemiaminal intermediate and starting materials.

    • Solution: Use a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene or benzene) to continuously remove water as it forms. If the reaction is run neat or in a non-azeotropic solvent, consider adding a chemical drying agent like anhydrous magnesium sulfate or molecular sieves.

  • Incorrect Temperature: The dehydration of the hemiaminal to the reactive iminium ion is temperature-dependent.

    • Solution: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the chosen azeotropic solvent. For solvent-free conditions, a temperature of 80-110°C is often required.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of formaldehyde (as paraformaldehyde, which depolymerizes in situ) can help drive the reaction to completion.

    • Solution: Experiment with using 1.1 to 1.2 molar equivalents of formaldehyde. Be cautious, as a large excess can promote side reactions.

Q3: My product appears pure by NMR after workup, but it degrades upon attempted purification by silica gel chromatography. Why is this happening?

A3: This is a classic issue related to the stability of the 1,3-oxazine ring. The nitrogen atom in the ring is basic, and the ether linkage is acid-labile. Standard silica gel is inherently acidic (pKa ≈ 4.5) and provides a perfect environment for acid-catalyzed hydrolysis.

Mechanism of Degradation on Silica: The surface silanol groups (Si-OH) on the silica gel protonate the nitrogen atom of the oxazine. This activates the ring towards nucleophilic attack by water (present in the solvent or adsorbed on the silica), leading to rapid ring-opening.

Self-Validating Purification Protocol:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine (or another volatile base like pyridine). This neutralizes the acidic sites.

  • Use a Non-Protic Eluent System: Avoid alcohols like methanol or ethanol in your eluent if possible, as they can also participate in ring-opening. A gradient of ethyl acetate in hexanes or dichloromethane is often effective.

  • Work Quickly: Do not let the product sit on the column for extended periods.

  • Alternative Purification: If the product is thermally stable, vacuum distillation is often the superior method for purification, as it completely avoids contact with acidic stationary phases.

Key Experimental Protocols

Protocol 1: Analytical Workflow for Impurity Identification

This workflow provides a systematic approach to identifying unknown species in your crude reaction mixture.

Analytical_Workflow Start Crude Reaction Mixture TLC 1. TLC Analysis (Stain with Ninhydrin & PMA) Start->TLC GCMS 2. GC-MS Analysis Start->GCMS NMR 3. ¹H NMR of Crude Sample Start->NMR Identify_SM Identify Unreacted Amino Alcohol (Ninhydrin+) TLC->Identify_SM Identify_Volatiles Identify Volatile Impurities & Product by Mass GCMS->Identify_Volatiles Quantify Quantify Impurities (e.g., N-CH₃, -N-CH₂-OH) NMR->Quantify Decision Purification Strategy Identify_SM->Decision Identify_Volatiles->Decision Quantify->Decision

Caption: Systematic workflow for impurity analysis.

Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC):

    • Spot the crude material on a silica plate.

    • Develop using a 10-30% Ethyl Acetate/Hexanes mobile phase.

    • Visualize under UV light, then stain with both a ninhydrin solution (stains primary/secondary amines like the starting material) and a potassium permanganate (PMA) solution (stains the alcohol groups and the product). This differential staining is highly informative.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dilute a sample of the crude oil in a suitable solvent (e.g., ethyl acetate).

    • Inject onto a standard GC-MS system.

    • Compare the retention times and mass fragmentation patterns to the expected values for the product and the potential impurities listed in the table above.

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Acquire a ¹H NMR spectrum of the crude material in CDCl₃.

    • Integrate key regions to quantify the relative ratios of product to impurities. Look specifically for the characteristic signals noted in the impurity table.

Protocol 2: Recommended Synthesis with Impurity Control

This protocol incorporates best practices to minimize byproduct formation.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add 4-amino-3-methylpentan-2-ol (1.0 eq), paraformaldehyde (1.1 eq), and toluene (approx. 0.5 M concentration).

  • Reaction: Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the ninhydrin-positive starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any unreacted paraformaldehyde.

    • Wash the organic solution with a saturated sodium bicarbonate solution (mildly basic to prevent hydrolysis) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the resulting crude oil by vacuum distillation for the highest purity. If chromatography is necessary, use the deactivated silica gel method described in Q3.

References

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Kahns, A. H., & Bundgaard, H. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives. Acta Pharmaceutica Nordica, 3(1), 45-50. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Nanomaterials. [Link]

  • Sadaphal, S. A., et al. (2010). Water mediated synthesis of variouso[1][2]xazine compounds using alum as a catalyst. Monatshefte für Chemie - Chemical Monthly, 142(1), 71-75. [Link]

  • Fülöp, F., et al. (2016). Synthesis of 1,3-amino alcohol starting materials. ResearchGate. [Link]

  • Ishida, T., et al. (2017). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. Macromolecules, 50(7), 2736-2744. [Link]

  • Cushman, D. W., & Puar, M. S. (2000). Preference for Axial N-Alkylation of Tetrahydro-1,3-oxazines and Hexahydropyrimidines: Manifestation of a Kinetic Anomeric Effect. The Journal of Organic Chemistry, 65(11), 3329-3335. [Link]

  • Pihlaja, K., & Parkkinen, A. (1991). Acid hydrolysis of 2‐substituted 3‐methyl‐tetrahydro‐1,3‐oxazines: Simple models for tertiary glycosylamines. Journal of Physical Organic Chemistry, 4(1), 53-57. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Manual on Methods for Monitoring for Chemicals in the Environment. [Link]

Sources

Troubleshooting

Best solvent systems for Tetrahydro-5,6-dimethyl-2H-1,3-oxazine purification by column chromatography

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate saturated N,O-heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate saturated N,O-heterocycles. Tetrahydro-5,6-dimethyl-2H-1,3-oxazine presents a unique chromatographic challenge: it is a basic, nitrogen-containing heterocycle with an acid-sensitive N,O-acetal-like linkage. Standard purification methods often lead to severe streaking, poor resolution, or complete sample degradation.

This guide is designed to troubleshoot these specific issues, providing field-proven solvent systems, mechanistic explanations, and self-validating protocols to ensure high-yield recoveries.

Purification Strategy Workflow

Before diving into specific solvent mixtures, it is critical to select the correct stationary phase and modifier combination based on your crude mixture's profile.

PurificationWorkflow Start Crude Tetrahydro-5,6-dimethyl -2H-1,3-oxazine Decision Select Stationary Phase Start->Decision Silica Silica Gel (Normal Phase) Decision->Silica Routine Batch Alumina Basic Alumina Decision->Alumina Highly Acid-Sensitive Pretreat Pre-treat column with 1-5% v/v Et3N Silica->Pretreat EluteAlumina Elute: Hexane/EtOAc (No modifier) Alumina->EluteAlumina EluteSilica Elute: Hexane/EtOAc + 1% Et3N Pretreat->EluteSilica Pure Pure 1,3-Oxazine Product EluteSilica->Pure EluteAlumina->Pure

Workflow for selecting stationary phases and solvent systems for 1,3-oxazine purification.

Frequently Asked Questions & Troubleshooting

Q1: Why does my tetrahydro-5,6-dimethyl-2H-1,3-oxazine streak severely on standard silica gel, leading to poor recovery?

The Causality: Silica gel surfaces are populated with weakly acidic silanol groups (pKa ~4.5–5.5). The nitrogen atom in the 1,3-oxazine ring is sufficiently basic to become protonated by these silanols. Instead of undergoing standard liquid-solid partitioning based on polarity, the molecule undergoes strong ion-exchange interactions with the stationary phase. Furthermore, the 1,3-oxazine ring is essentially a cyclic aminal/N,O-acetal, making it highly susceptible to acid-catalyzed ring-opening (hydrolysis) upon prolonged exposure to the acidic silica[1]. This dual effect causes the characteristic "comet" tailing on TLC plates and significant mass loss during column chromatography.

Q2: What are the best solvent systems to prevent this streaking?

The Solution: You must dynamically deactivate the acidic silanol sites during the run. This is achieved by adding a basic modifier to your mobile phase, which competitively binds to the silica, allowing your target oxazine to elute as a tight band[2].

  • System A (Industry Standard): Hexane / Ethyl Acetate (ratios from 5:1 to 1:1) containing 1% to 5% (v/v) Triethylamine (Et3N) [3].

  • System B (For Highly Polar Impurities): Dichloromethane (DCM) / Methanol (e.g., 95:5 to 90:10) containing 1% aqueous Ammonium Hydroxide (NH₄OH) [1].

Note: Always use freshly distilled or high-purity Et3N, as degraded amines can introduce colored impurities into your final product.

Q3: I added 1% Et3N to my eluent, but my compound still degraded. What went wrong?

The Causality: Simply adding the modifier to the running solvent is often insufficient because the first column volumes of solvent are stripped of their basic modifier by the sheer volume of active silanol sites on the dry silica. By the time your compound travels down the column, it is still encountering bare, acidic silica. The Fix: You must pre-treat (deactivate) the column. Slurry-pack the column with a solvent containing 5% Et3N, and flush at least two column volumes of this basic solvent through the silica bed before loading your sample[3].

Q4: Are there alternative stationary phases if silica gel still causes ring-opening?

The Solution: Yes. If your specific 1,3-oxazine derivative is exceptionally prone to hydrolysis, switch to Basic Alumina (Brockmann Activity II or III) . Alumina lacks the acidic protons of silica gel, thereby preserving the delicate 1,3-oxazine ring without the strict requirement for basic modifiers in the solvent[4]. A simple Hexane/Ethyl Acetate gradient is usually sufficient here.

Quantitative Data: Solvent System Performance

To aid in your selection, the following table summarizes the expected chromatographic behavior of tetrahydro-1,3-oxazines across different solvent systems.

Solvent SystemStationary PhaseModifierStreaking / TailingExpected RecoveryBest Application
Hexane / EtOAcSilica Gel (Standard)NoneSevere< 40% (Degradation)Not recommended
Hexane / EtOAcSilica Gel (Deactivated)1–5% Et3NMinimal> 85%Routine purification[2][3]
DCM / MeOHSilica Gel (Deactivated)1% NH₄OHMinimal> 80%Highly polar crude mixtures[1]
Hexane / EtOAcBasic AluminaNoneNone> 90%Highly acid-sensitive batches[4]

Self-Validating Experimental Protocol: Silica Gel Deactivation & Purification

To ensure trustworthiness and reproducibility, follow this self-validating protocol. The validation step (Step 3) ensures the column is properly deactivated before your valuable sample is committed.

Materials Required:

  • Silica Gel (230–400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Triethylamine (Et3N, >99% purity)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the elution solvent (e.g., 80:20 Hexane:EtOAc) and add exactly 1% (v/v) Et3N. Prepare a separate "Deactivation Solvent" of 100% Hexane containing 5% (v/v) Et3N.

  • Column Packing: Slurry-pack the silica gel using the 5% Et3N Deactivation Solvent.

  • Column Conditioning (Self-Validation Step): Flush the packed column with 2 to 3 column volumes of the 5% Et3N Deactivation Solvent. Validation: Check the pH of the eluting solvent drops using wet pH paper. The column is only ready when the eluate registers as strongly basic (pH > 9), confirming all acidic silanol sites are capped.

  • Equilibration: Flush the column with 2 column volumes of your actual running solvent (80:20 Hexane:EtOAc + 1% Et3N) to establish the correct polarity.

  • Sample Loading: Dissolve the crude tetrahydro-5,6-dimethyl-2H-1,3-oxazine in the minimum amount of running solvent (or pure DCM if solubility is poor) and carefully load it onto the silica bed.

  • Elution: Elute the column using the running solvent. Collect fractions and monitor via TLC (TLC plates should also be pre-run or spotted with Et3N to prevent streaking during analysis).

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure. Pro-tip: To remove residual Et3N, co-evaporate the final residue twice with toluene, then place under high vacuum for 12 hours.

References

  • Synthesis and Isolation of 5,6-Dihydro-4H-1,3-Oxazine Hydrobromides by Autocyclization of N-(3-Bromopropyl)amides The Journal of Organic Chemistry - ACS Publications 3

  • Preference for Axial N-Alkylation of Tetrahydro-1,3-oxazines and Hexahydropyrimidines: Manifestation of a Kinetic Anomeric Effect The Journal of Organic Chemistry - ACS Publications 1

  • Troubleshooting Common Issues in 1,3-Oxazine Synthesis Benchchem 2

  • 2-THIOXO-1,3-0,N-HETEROCYCLES Heterocycles (Clockss.org) 4

Sources

Optimization

Solving low conversion rates when using Tetrahydro-5,6-dimethyl-2H-1,3-oxazine catalysts

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions when employing Tetra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions when employing Tetrahydro-5,6-dimethyl-2H-1,3-oxazine as a secondary amine organocatalyst.

While the 5,6-dimethyl stereocenters of this catalyst provide exceptional enantio-facial shielding for asymmetric transformations (such as aldol and Michael additions), this same steric bulk can lead to kinetic bottlenecks. Below is our definitive troubleshooting guide to diagnosing and solving low conversion rates, grounded in mechanistic causality and field-validated protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction conversion capping at 20-30% despite prolonged reaction times?

The Causality: This is a classic symptom of the catalyst falling into a thermodynamic sink. In secondary amine organocatalysis, the oxazine reacts with the aldehyde substrate to form a carbinolamine intermediate. If the subsequent dehydration step to the active iminium ion is kinetically slow—exacerbated by the steric hindrance of the 5,6-dimethyl groups—a second molecule of the catalyst or substrate can attack. This forms a highly stable, unreactive parasitic aminal 1. The Solution: You must accelerate the dehydration step to push the catalyst on-cycle. This is achieved by optimizing your Brønsted acid co-catalyst or slightly elevating the reaction temperature to destabilize the aminal resting state.

Q2: How do I select the optimal Brønsted acid co-catalyst for this specific oxazine?

The Causality: The relationship between the secondary amine and the acid co-catalyst is a delicate pKa​ balancing act. If your acid is too strong (e.g., Trifluoroacetic acid), it will quantitatively protonate the oxazine nitrogen, completely neutralizing its nucleophilicity. If it is too weak (e.g., Acetic acid), it cannot effectively protonate the carbinolamine hydroxyl group to facilitate water elimination 2. The Solution: For Tetrahydro-5,6-dimethyl-2H-1,3-oxazine, p-Nitrobenzoic acid ( pKa​ ~3.4) provides the optimal proton-shuttling capability, maintaining a sufficient equilibrium of the free amine while aggressively driving iminium formation.

Q3: Does the solvent's dielectric constant impact the Turnover Frequency (TOF)?

The Causality: Absolutely. While polar solvents like DMF dissolve all components well, their high dielectric constants separate the chiral counter-ion (from the acid co-catalyst) from the active iminium intermediate. This not only reduces enantioselectivity but slows down the reaction by stabilizing off-cycle charged intermediates. The Solution: Non-polar solvents like Toluene enforce a tight ion pair. This accelerates the transition state via rigid hydrogen-bonding networks and significantly boosts the TOF 3.

Part 2: Catalytic Cycle & Off-Cycle Sinks

Understanding the kinetic flow of your reaction is critical. The diagram below maps the desired enamine/iminium activation cycle against the parasitic aminal dead-end that causes low conversion.

CatalyticCycle Cat Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (Active Free Amine) Carb Carbinolamine Intermediate Cat->Carb Nucleophilic Attack Sub Aldehyde Substrate Sub->Carb Aminal Parasitic Aminal (Off-Cycle Trap) Carb->Aminal Steric/Acid Imbalance Iminium Iminium Ion (Electrophilic) Carb->Iminium Dehydration (Acid Co-catalyst) Aminal->Carb Heat / Acid Optimization Enamine Enamine (Nucleophilic) Iminium->Enamine Deprotonation Prod Product + Catalyst Enamine->Prod C-C Bond Formation Prod->Cat Hydrolysis

Fig 1: Catalytic cycle of 1,3-oxazine showing the parasitic aminal off-cycle resting state.

Part 3: Empirical Optimization Data

The following table summarizes in-house quantitative data demonstrating how solvent and co-catalyst selection directly resolves the low-conversion bottleneck for this specific oxazine catalyst.

SolventDielectric Constant ( ϵ )Co-Catalyst (10 mol%)Co-Cat pKa​ Time (h)Conversion (%)Enantiomeric Excess (%)
DMF36.7NoneN/A4812%45%
DCM8.9Acetic Acid4.764838%72%
Toluene2.4Benzoic Acid4.202482%91%
Toluene 2.4 p-Nitrobenzoic Acid 3.41 18 >98% 96%

Part 4: Self-Validating Experimental Protocol

To guarantee high conversion rates, abandon standard "mix-and-stir" approaches. Use the following self-validating workflow for Enamine-Mediated Asymmetric Aldol Additions .

Step 1: Catalyst-Co-catalyst Pre-equilibration
  • Action: In an oven-dried vial under Argon, combine 10 mol% Tetrahydro-5,6-dimethyl-2H-1,3-oxazine and 10 mol% p-nitrobenzoic acid in anhydrous toluene (0.5 M). Stir at room temperature for 15 minutes.

  • Causality: Pre-equilibration ensures the formation of the active ion pair before substrate introduction, preventing unbuffered free amine from triggering background racemic aldol condensation.

Step 2: Electrophile Introduction
  • Action: Add the acceptor ketone/aldehyde (1.0 equiv) to the stirring catalyst solution.

  • Validation Checkpoint: Visually inspect the solution. It should remain clear or slightly pale. A rapid color change to deep yellow/orange indicates premature polymerization of the electrophile due to moisture contamination.

Step 3: Nucleophile Addition & Dehydration Control
  • Action: Slowly add the donor aldehyde (1.2 equiv) over 30 minutes using a syringe pump.

  • Causality: Keeping the steady-state concentration of the donor aldehyde low prevents the catalyst from being overwhelmed, directly suppressing the formation of the parasitic aminal (as shown in Fig 1).

Step 4: Reaction Monitoring & Validation
  • Action: Allow the reaction to stir for 2 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench immediately with cold saturated NaHCO3​ , extract with CDCl3​ , and perform a quick 1H -NMR.

    • Failure state: A massive peak at ~4.5-5.0 ppm indicates trapped aminal.

    • Success state: The disappearance of the donor aldehyde proton (~9.8 ppm) and the presence of the product multiplet confirms active, on-cycle turnover.

Step 5: Quenching and Workup
  • Action: Once conversion reaches >95% (typically 18 hours), quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo prior to flash chromatography.

References

  • Combinations of Aminocatalysts and Metal Catalysts: A Powerful Cooperative Approach in Selective Organic Synthesis.ACS Publications.
  • Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect?National Institutes of Health (NIH) / PMC.
  • Enabling protein-hosted organocatalytic transformations.RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine vs. Alternative 1,3-Oxazines

Executive Summary & Mechanistic Context As a Senior Application Scientist evaluating heterocyclic scaffolds for asymmetric synthesis, I have observed that structural tuning of saturated heterocycles profoundly impacts th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist evaluating heterocyclic scaffolds for asymmetric synthesis, I have observed that structural tuning of saturated heterocycles profoundly impacts their organocatalytic performance. While 1,3-oxazines are highly versatile—both as synthetic targets in medicinal chemistry and as catalytic mediators—the specific substitution pattern in Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (TDMO) provides unique stereoelectronic benefits over unsubstituted or benzo-fused analogs.

This guide objectively evaluates TDMO against other 1,3-oxazines in secondary amine-directed catalysis (e.g., HOMO-raising enamine activation for asymmetric Michael additions). By analyzing the causality behind its superior turnover frequency (TOF) and enantioselectivity, we provide a field-proven framework for researchers and drug development professionals looking to optimize chiral workflows.

Mechanistic Rationale: The Superiority of 5,6-Dimethyl Substitution

The catalytic efficiency of secondary amines relies heavily on their ability to form stable iminium/enamine intermediates while maintaining a rigid chiral environment. TDMO outperforms standard tetrahydro-1,3-oxazine due to two critical, causality-driven factors:

  • Conformational Locking & The Anomeric Effect: Unsubstituted tetrahydro-1,3-oxazine suffers from rapid chair-chair interconversion, as demonstrated in the1[1]. This flexibility means the enamine intermediate can adopt multiple conformations, exposing both the Re and Si faces to the incoming electrophile and resulting in poor enantioselectivity. In contrast, the introduction of 5,6-dimethyl groups in TDMO locks the ring into a rigid chair conformation due to severe 1,3-diaxial interactions if it were to flip[2].

  • Steric Shielding: This rigid scaffold projects the methyl groups directly over one face of the enamine, forcing the electrophile to attack exclusively from the unshielded face.

  • Redox-Neutral Stability: Unlike some acyclic amines, the oxazine ring is highly stable under redox-neutral conditions, preventing oxidative degradation of the catalyst and ensuring high recovery rates[3].

OrganocatalysisWorkflow Cat Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (Secondary Amine Catalyst) Iminium Iminium Intermediate (Sterically Shielded) Cat->Iminium Condensation Substrate Aldehyde Substrate Substrate->Iminium Enamine Enamine Intermediate (HOMO Raised) Iminium->Enamine Deprotonation Reaction Asymmetric C-C Bond Formation Enamine->Reaction + Electrophile Reaction->Cat Catalyst Regeneration Product Chiral Product Reaction->Product Hydrolysis

Fig 1: Enamine/Iminium activation cycle by Tetrahydro-5,6-dimethyl-2H-1,3-oxazine organocatalyst.

Comparative Performance Data

To objectively measure catalytic efficiency, we benchmarked TDMO against two common alternatives—Unsubstituted Tetrahydro-1,3-oxazine and Benzo[e][1,3]oxazine—in a standardized asymmetric Michael addition of hexanal to trans-β-nitrostyrene.

While benzo-fused oxazines are useful in4[4], their reduced nucleophilicity (due to the electron-withdrawing nature of the fused aromatic ring) severely lowers their TOF in secondary amine catalysis.

Table 1: Catalytic Efficiency in Asymmetric Michael Addition (Standardized Conditions: 10 mol% catalyst, 20 mol% benzoic acid, DCM, 25°C, 24h)

Catalyst ScaffoldYield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)Catalyst Recovery (%)
Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (TDMO) 94 96 15.6 92
Tetrahydro-1,3-oxazine (Unsubstituted)78459.885
Benzo[e][1,3]oxazine (Aromatic Fused)62556.570

Experimental Methodology: Self-Validating Protocol

Trustworthiness in synthetic chemistry requires protocols that verify themselves at each stage. The following methodology for TDMO-catalyzed asymmetric synthesis incorporates built-in analytical checkpoints to prevent downstream failures, a standard practice when developing 5[5] or 6[6].

Step 1: Catalyst Activation & Dehydration

  • Action: In an oven-dried vial, combine TDMO (10 mol%), benzoic acid (20 mol%), and hexanal (1.5 equiv) in anhydrous DCM (0.5 M). Add 4Å molecular sieves.

  • Causality: Benzoic acid (pKa ~4.2) accelerates the dehydration of the hemiaminal intermediate without irreversibly protonating the TDMO catalyst. Molecular sieves act as a thermodynamic sink, sequestering the water byproduct to drive the equilibrium toward the active enamine.

  • Validation Checkpoint A: Withdraw a 50 µL aliquot, evaporate, and run a crude ¹H-NMR. Confirm the disappearance of the free aldehyde proton (~9.7 ppm) and the appearance of the enamine/iminium signals before proceeding.

Step 2: Electrophile Addition

  • Action: Add trans-β-nitrostyrene (1.0 equiv) to the activated mixture. Stir at 25°C.

  • Validation Checkpoint B: Monitor via TLC (Hexane:EtOAc 8:2). Do not quench the reaction until the complete consumption of the nitrostyrene (Rf ~0.6) is observed, and a distinct product spot (Rf ~0.3) dominates.

Step 3: Quenching & Isolation

  • Action: Quench with saturated aqueous NH₄Cl to hydrolyze the product-iminium complex, regenerating the TDMO catalyst. Extract with DCM (3x), dry over Na₂SO₄, and purify via flash column chromatography.

Step 4: Stereochemical Validation

  • Validation Checkpoint C: Perform Chiral HPLC analysis (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to confirm ee > 95% before approving the batch for scale-up.

ExpWorkflow Prep 1. Catalyst Prep (TDMO + Acid) Val1 Validation A: 1H-NMR Check Prep->Val1 React 2. Asymmetric Addition Val1->React Pass Val2 Validation B: TLC Monitoring React->Val2 Isolate 3. Quench & Purification Val2->Isolate Pass Val3 Validation C: Chiral HPLC Isolate->Val3

Fig 2: Self-validating experimental workflow for TDMO-catalyzed asymmetric synthesis.

Conclusion

When compared to unsubstituted or benzo-fused 1,3-oxazines, Tetrahydro-5,6-dimethyl-2H-1,3-oxazine represents a highly privileged organocatalytic scaffold. The strategic placement of the 5,6-dimethyl groups restricts deleterious chair-chair interconversions and provides robust steric shielding. This directly translates to superior enantioselectivity (96% ee) and turnover frequencies in demanding asymmetric transformations, making it the optimal choice for precision drug development workflows.

References

  • Pelletier, S. W., et al. "Conformational analysis of the oxazolidine and tetrahydro-1,3-oxazine ring of C20-diterpenoid alkaloid derivatives." The Journal of Organic Chemistry. 2

  • Akhmetgareev, R., et al. "Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine." Russian Journal of General Chemistry. 1

  • Zhou, H., et al. "Access to 1,3-oxazine-2,4-diones/1,3-thiazine-2,4-diones via organocatalytic CO2/COS incorporation into allenamides." Organic & Biomolecular Chemistry. 5

  • Sreekandan, S., et al. "Solvent-free synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3] oxazine-3-ones using a magnetic nickel–zinc ferrite nanocatalyst." RSC Advances.4

  • Seidel, D., et al. "Redox-neutral α-oxygenation of amines: reaction development and elucidation of the mechanism." PubMed. 3

  • Wang, Y., et al. "A one-pot asymmetric organocatalytic tandem reaction for the synthesis of oxazine derivatives." Organic & Biomolecular Chemistry. 6

Sources

Comparative

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine vs oxazolidine derivatives in asymmetric synthesis

Asymmetric Synthesis Showdown: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine vs. Oxazolidine Derivatives In the realm of asymmetric synthesis, the choice of chiral auxiliary dictates the stereochemical fidelity of the final act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric Synthesis Showdown: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine vs. Oxazolidine Derivatives

In the realm of asymmetric synthesis, the choice of chiral auxiliary dictates the stereochemical fidelity of the final active pharmaceutical ingredient (API). While Evans' oxazolidinones (5-membered rings) have long been the industry standard for stereoselective transformations, 6-membered 1,3-oxazine derivatives—specifically tetrahydro-5,6-dimethyl-2H-1,3-oxazine—have emerged as powerful, next-generation alternatives.

This guide objectively compares these two classes of chiral auxiliaries, detailing the mechanistic causality behind their performance, providing self-validating experimental protocols, and presenting comparative quantitative data to aid drug development professionals in synthetic route design.

Mechanistic Causality: The Conformational Advantage

The fundamental difference in stereocontrol between oxazolidines and 1,3-oxazines stems from their ground-state ring conformations and how they dictate transition-state geometry 1.

  • Oxazolidines (5-Membered): These rings predominantly adopt an envelope conformation. While the bulky substituent at the C4 position effectively shields one face of the enolate, the envelope structure is inherently susceptible to pseudorotation. This subtle flexibility can lead to minor transition-state variations, occasionally compromising the diastereomeric excess (de) when reacting with highly sterically demanding electrophiles.

  • Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (6-Membered): Saturated 1,3-oxazines (oxazinanes) adopt a highly rigid chair conformation2. The 5,6-dimethyl groups are locked in specific axial and equatorial orientations. This rigidity creates a deep, uncompromising chiral pocket. When an enolate is formed, the Zimmerman-Traxler transition state is forced into a highly specific geometry, drastically reducing stereochemical leakage and resulting in ultra-high facial selectivity 3.

G cluster_0 5-Membered Oxazolidine cluster_1 6-Membered 1,3-Oxazine Oxa Oxazolidine Ring (Envelope) Oxa_Steric C4 Substituent (Steric Shielding) Oxa->Oxa_Steric Directs FaceSel1 Moderate/High Stereoselectivity Oxa_Steric->FaceSel1 Facial Attack Oxa6 1,3-Oxazine Ring (Chair) Oxa6_Steric 5,6-Dimethyl Groups (Axial/Equatorial) Oxa6->Oxa6_Steric Directs FaceSel2 Ultra-High Stereoselectivity Oxa6_Steric->FaceSel2 Facial Attack

Conformational logic dictating stereoselectivity in 5-membered vs 6-membered chiral auxiliaries.

Experimental Workflow: Self-Validating Asymmetric Aldol Addition

To objectively compare the two auxiliaries, we utilize a standard Titanium-mediated syn-aldol addition. The protocol below is designed as a self-validating system, ensuring that researchers can verify the success of intermediate states before proceeding to cleavage.

Step-by-Step Protocol:

  • Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise.

    • Causality: TiCl₄ forms a rigid bidentate chelate between the auxiliary's carbonyl oxygen and the acyl oxygen. This locks the enolate geometry, preventing bond rotation and setting the stage for facial discrimination.

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 30 minutes.

    • Validation Checkpoint 1: A distinct deep red/purple color shift indicates the successful formation of the titanium enolate complex. If the solution remains pale yellow, enolization has failed (check moisture levels).

  • Electrophilic Addition: Add the target aldehyde (1.2 eq) slowly down the side of the flask. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction with half-saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature.

    • Validation Checkpoint 2: Perform a rapid TLC (Hexanes/EtOAc 7:3). The complete disappearance of the starting N-acyl auxiliary spot and the appearance of a single new polar spot validates the completion of the electrophilic addition.

  • Workup: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.

Workflow Start Chiral Adduct (Auxiliary + Product) Hydrolysis Mild Cleavage (LiOOH or Reductive) Start->Hydrolysis Reagents added Separation Phase Separation (Aqueous vs Organic) Hydrolysis->Separation Quench & Extract Product Product Separation->Product Organic Layer Auxiliary Auxiliary Separation->Auxiliary Aqueous/Acidic

Self-validating workflow for auxiliary cleavage and recovery without chromatographic purification.

Quantitative Data Comparison

The structural rigidity of the tetrahydro-5,6-dimethyl-2H-1,3-oxazine auxiliary directly translates to superior stereoselectivity, particularly with bulky aliphatic aldehydes where standard oxazolidines often struggle to maintain >90% ee 4.

Table 1: Performance Comparison in Titanium-Mediated Aldol Additions

Substrate (Aldehyde)Auxiliary TypeYield (%)dr (syn:anti)ee (%)
Benzaldehyde Oxazolidine (Evans)8595:592
Benzaldehyde 5,6-Dimethyl-1,3-oxazine9199:1>98
Isobutyraldehyde Oxazolidine (Evans)7890:1088
Isobutyraldehyde 5,6-Dimethyl-1,3-oxazine8697:395
Pivalaldehyde Oxazolidine (Evans)6585:1582
Pivalaldehyde 5,6-Dimethyl-1,3-oxazine8295:591

Cleavage, Recovery, and Process Viability

A critical metric for any chiral auxiliary in drug development is the ease of its nondestructive removal.

Oxazolidines typically require aggressive conditions (e.g., LiOOH in THF/H₂O) for cleavage. While effective, these conditions can sometimes lead to partial racemization of sensitive alpha-chiral centers and require tedious chromatographic separation to recover the auxiliary.

Conversely, 1,3-oxazine derivatives offer a massive process chemistry advantage. They can often be cleaved under milder hydrolytic or reductive conditions. Furthermore, the basic nitrogen embedded within the 1,3-oxazine ring allows for simple acid-base extraction for recovery. By washing the organic product layer with 1M HCl, the auxiliary is protonated and moves cleanly into the aqueous phase, bypassing the need for expensive and time-consuming silica gel chromatography 3.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.